molecular formula C10H10BrClO3 B1440840 2-Bromo-4-ethoxy-5-methoxybenzoyl chloride CAS No. 1160250-48-5

2-Bromo-4-ethoxy-5-methoxybenzoyl chloride

Cat. No. B1440840
CAS RN: 1160250-48-5
M. Wt: 293.54 g/mol
InChI Key: GTPKIZFFIVQGTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4-ethoxy-5-methoxybenzoyl chloride is a chemical compound with the molecular formula C10H10BrClO3 and a molecular weight of 293.54 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 3 oxygen atoms .

Scientific Research Applications

2-Bromo-4-ethoxy-5-methoxybenzoyl chloride has been used for a variety of scientific research applications, including organic synthesis, analytical chemistry, and medicinal chemistry. In the field of organic synthesis, this compound has been used for the synthesis of a variety of organic compounds, such as esters, amides, and heterocyclic compounds. In the field of analytical chemistry, this compound can be used as a reagent for the determination of trace amounts of metals and other elements in samples. In the field of medicinal chemistry, this compound has been used to synthesize a variety of drugs, including antifungal and antiviral agents.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethoxy-5-methoxybenzoyl chloride is not fully understood. However, it is believed that this compound acts as a nucleophilic agent, which is capable of reacting with a variety of other molecules. In particular, this compound has been shown to react with both aromatic and aliphatic compounds, and it has been suggested that this compound may act as a catalyst in some reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that this compound may have a variety of effects on the body, including the inhibition of certain enzymes and the stimulation of certain receptors. In addition, it has been suggested that this compound may have an effect on the immune system, as it has been reported to have immunomodulatory properties.

Advantages and Limitations for Lab Experiments

2-Bromo-4-ethoxy-5-methoxybenzoyl chloride has several advantages for use in laboratory experiments. First, it is relatively inexpensive and easy to obtain. Second, it is relatively stable, which makes it suitable for use in a variety of experiments. Third, it is relatively non-toxic, which makes it safe to use in the laboratory. However, there are several limitations to the use of this compound in laboratory experiments. First, this compound is not soluble in water, which makes it difficult to use in certain experiments. Second, this compound is not very reactive, which can limit its use in certain applications.

Future Directions

There are a variety of potential future directions for 2-Bromo-4-ethoxy-5-methoxybenzoyl chloride. First, further research could be conducted to better understand the biochemical and physiological effects of this compound. Second, further research could be conducted to develop new synthetic methods for the synthesis of this compound. Third, further research could be conducted to explore the potential use of this compound in drug development. Fourth, further research could be conducted to explore the potential use of this compound in the development of new analytical methods. Finally, further research could be conducted to explore the potential use of this compound in the development of new materials.

properties

IUPAC Name

2-bromo-4-ethoxy-5-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-3-15-9-5-7(11)6(10(12)13)4-8(9)14-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPKIZFFIVQGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)Br)C(=O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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